4-Chloro-6-methyl-2-(trichloromethyl)quinoline
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Overview
Description
4-Chloro-6-methyl-2-(trichloromethyl)quinoline: is a halogenated heterocyclic compound with the molecular formula C11H7Cl4N and a molecular weight of 294.99 g/mol This compound is characterized by the presence of a quinoline ring substituted with chloro, methyl, and trichloromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Chloro-6-methyl-2-(trichloromethyl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and a suitable chlorinating agent.
Cyclization: The aniline derivative undergoes cyclization to form the quinoline ring.
Chlorination: The resulting quinoline derivative is then chlorinated to introduce the chloro and trichloromethyl groups.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro and trichloromethyl groups in 4-Chloro-6-methyl-2-(trichloromethyl)quinoline make it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Chemistry:
4-Chloro-6-methyl-2-(trichloromethyl)quinoline is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It serves as a model compound for investigating the biological activity of halogenated quinolines.
Medicine:
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure makes it a candidate for drug discovery and development.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-2-(trichloromethyl)quinoline involves its interaction with specific molecular targets. The chloro and trichloromethyl groups enhance its reactivity, allowing it to interact with enzymes, receptors, and other biological molecules. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
- 4-Chloro-2-(trichloromethyl)quinoline
- 2-Chloro-6-methoxy-4-methyl-quinoline
- 4-Chloro-6-fluoro-2-(trichloromethyl)quinoline
- 4-Chloro-2-(trichloromethyl)-8-trifluoromethyl-quinoline
- 2-Chloro-4-methyl-7-(methylthio)quinoline
Uniqueness:
4-Chloro-6-methyl-2-(trichloromethyl)quinoline is unique due to the specific combination of chloro, methyl, and trichloromethyl groups on the quinoline ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
4-chloro-6-methyl-2-(trichloromethyl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl4N/c1-6-2-3-9-7(4-6)8(12)5-10(16-9)11(13,14)15/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERDLAGWORVXDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2Cl)C(Cl)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl4N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588856 |
Source
|
Record name | 4-Chloro-6-methyl-2-(trichloromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93600-19-2 |
Source
|
Record name | 4-Chloro-6-methyl-2-(trichloromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 93600-19-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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